![molecular formula C10H19NO2 B1484672 trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867868-87-8](/img/structure/B1484672.png)
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol
Overview
Description
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: is a chemical compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutanol core and an oxan-4-ylmethylamino group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Core: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Oxan-4-ylmethylamino Group: : This step often involves nucleophilic substitution reactions where the oxan-4-ylmethylamine reacts with the cyclobutanol core.
Industrial Production Methods
In an industrial setting, the compound is likely produced through optimized chemical reactions that ensure high yield and purity. The use of catalysts and controlled reaction conditions helps in achieving the desired product efficiently.
Chemical Reactions Analysis
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the oxan-ylmethylamino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various substituted cyclobutanol derivatives.
Scientific Research Applications
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: : It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: is similar to other compounds with cyclobutanol cores and various substituents. its unique oxan-4-ylmethylamino group sets it apart, providing distinct chemical and biological properties.
Similar Compounds
trans-2-[(Oxan-4-yl)amino]cyclohexan-1-ol
trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol
These compounds share structural similarities but differ in their ring sizes and substituents, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
(1R,2R)-2-(oxan-4-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-2-1-9(10)11-7-8-3-5-13-6-4-8/h8-12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDCVQDLXBZEIG-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B1484593.png)
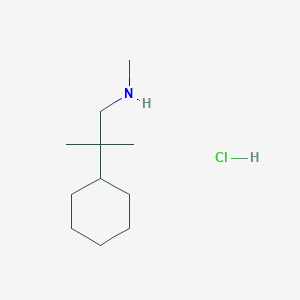
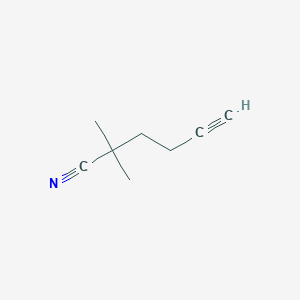
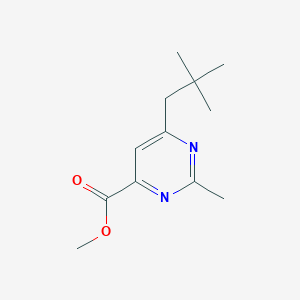
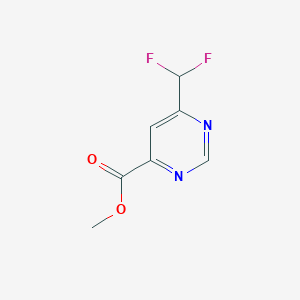
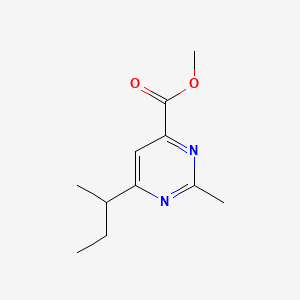

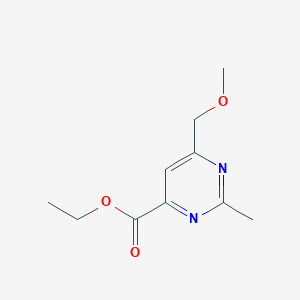

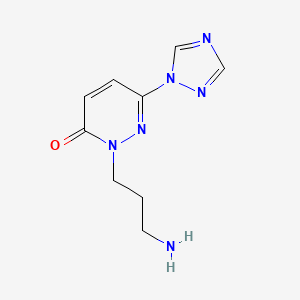
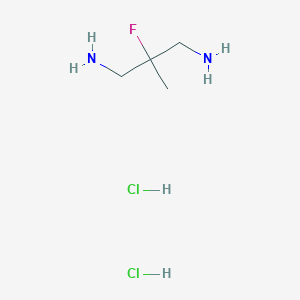

![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)

